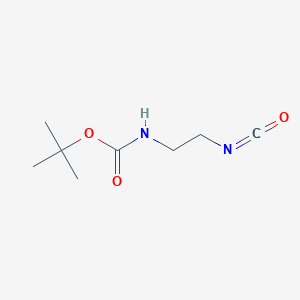

tert-butyl N-(2-isocyanatoethyl)carbamate

Descripción general

Descripción

tert-Butyl N-(2-isocyanatoethyl)carbamate: is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isocyanate group and a carbamate group, making it a versatile building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-isocyanatoethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-isocyanatoethylamine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.

Addition Reactions: The isocyanate group can undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding carbamates.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Catalysts: Triethylamine, dibutyltin dilaurate

Solvents: Dichloromethane, toluene

Major Products Formed:

Ureas: Formed by the reaction of the isocyanate group with amines.

Carbamates: Formed by the reaction of the isocyanate group with alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl N-(2-isocyanatoethyl)carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. For example, it has been utilized in the synthesis of lacosamide, a drug used for epilepsy treatment .

Polymer Science

In polymer chemistry, this compound is utilized to create polyurethanes and other polymeric materials due to its isocyanate functionality. The ability to react with polyols allows for the formation of versatile materials with customizable properties, making it valuable in coatings, adhesives, and elastomers .

Biomedicine

This compound has applications in biomedicine as well, particularly in drug delivery systems and as a reagent in biological experiments. Its reactivity allows it to form stable linkages with biomolecules, facilitating targeted drug delivery mechanisms .

Case Study 1: Synthesis of Lacosamide

A study highlighted the synthesis of lacosamide from this compound, demonstrating its utility as a precursor in pharmaceutical applications. The synthesis involved multiple steps including condensation reactions that yielded high purity and efficiency .

Case Study 2: Development of Polyurethane Materials

Research has shown that using this compound in the production of polyurethanes results in materials with enhanced mechanical properties and thermal stability. These materials have been tested for use in automotive and construction applications, showcasing their versatility and robustness .

Summary Table of Applications

| Application Field | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of lacosamide | Effective treatment for epilepsy |

| Polymer Science | Production of polyurethane materials | Customizable properties for various uses |

| Biomedicine | Drug delivery systems | Targeted delivery and enhanced stability |

Mecanismo De Acción

The mechanism of action of tert-butyl N-(2-isocyanatoethyl)carbamate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. These reactions are crucial in various biological and chemical processes, including enzyme inhibition and polymer formation.

Comparación Con Compuestos Similares

- tert-Butyl N-(2-isothiocyanatoethyl)carbamate

- tert-Butyl N-(2-mercaptoethyl)carbamate

Comparison: tert-Butyl N-(2-isocyanatoethyl)carbamate is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. In contrast, tert-butyl N-(2-isothiocyanatoethyl)carbamate contains an isothiocyanate group, which has different reactivity and applications. Similarly, tert-butyl N-(2-mercaptoethyl)carbamate contains a thiol group, which imparts distinct chemical properties and uses .

Actividad Biológica

tert-butyl N-(2-isocyanatoethyl)carbamate is a compound of interest in various fields, particularly in medicinal chemistry and material science. Its biological activity is largely attributed to the isocyanate functional group, which is known for its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential therapeutic uses.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₃N₃O₂

- Molecular Weight : 155.19 g/mol

- IUPAC Name : this compound

The presence of the isocyanate group (-N=C=O) is critical for its biological interactions, particularly in covalent bonding with nucleophilic sites in proteins and other biomolecules.

1. Cytotoxicity and Cell Viability

Research indicates that isocyanates can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that exposure to isocyanates can lead to cell death through mechanisms such as apoptosis and necrosis. The degree of cytotoxicity often depends on the concentration and exposure duration.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Necrotic cell death |

| HCT116 (Colon) | 20 | Cell cycle arrest |

2. Inflammatory Response

Isocyanates are known to trigger inflammatory responses. They can activate pathways involving cytokine release, leading to conditions such as asthma and contact dermatitis upon dermal exposure. The compound's ability to modify proteins may result in altered immune responses.

3. Anticancer Potential

Recent studies have explored the anticancer properties of carbamate derivatives. For example, compounds similar to this compound have shown micromolar activity against various cancer cell lines, indicating potential for development as anticancer agents.

Case Study 1: Cytotoxic Effects on Lung Cancer Cells

A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability through apoptosis induction.

Case Study 2: Inflammatory Response in Animal Models

In vivo studies demonstrated that exposure to isocyanates resulted in increased levels of pro-inflammatory cytokines in animal models. This suggests a potential role for this compound in modulating immune responses.

Research Findings

Several research findings highlight the biological activity of this compound:

- Reactivity with Proteins : Isocyanates react with amino acids such as cysteine and lysine, leading to protein modification which can affect protein function.

- Potential Therapeutic Applications : Given its reactivity, there is ongoing research into utilizing this compound for targeted drug delivery systems or as a scaffold in tissue engineering.

Propiedades

IUPAC Name |

tert-butyl N-(2-isocyanatoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWONFFHESOLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.